molecular formula C15H20ClNO3S B2844115 Propan-2-yl 2-(2-chloroacetamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 519016-74-1

Propan-2-yl 2-(2-chloroacetamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B2844115
CAS No.: 519016-74-1
M. Wt: 329.84
InChI Key: NBJWJGJVEILOQF-UHFFFAOYSA-N
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Description

Propan-2-yl 2-(2-chloroacetamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS: 519016-74-1) is a benzothiophene derivative characterized by a bicyclic framework (4,5,6,7-tetrahydro-1-benzothiophene) with the following substituents:

  • Propan-2-yl ester at position 2.
  • 2-chloroacetamido group at position 2.
  • Methyl group at position 6 of the cyclohexane ring.

Its molecular formula is C₁₅H₂₀ClNO₃S, with a molar mass of 329.84 g/mol (calculated from InChI data) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propan-2-yl 2-[(2-chloroacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO3S/c1-8(2)20-15(19)13-10-5-4-9(3)6-11(10)21-14(13)17-12(18)7-16/h8-9H,4-7H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBJWJGJVEILOQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)OC(C)C)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Propan-2-yl 2-(2-chloroacetamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, identified by its CAS number 519016-74-1, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C₁₅H₂₀ClNO₃S
  • Molecular Weight : 329.84 g/mol
  • CAS Number : 519016-74-1

The structure features a benzothiophene core, which is known for contributing to various biological activities due to its ability to interact with multiple biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds within the benzothiophene class. For instance, research has demonstrated that certain derivatives exhibit cytotoxic effects against cancer cell lines. A specific derivative showed an IC₅₀ value ranging from 23.2 to 49.9 µM against MCF-7 breast cancer cells, indicating significant antiproliferative activity. This activity was associated with the induction of apoptosis and cell cycle arrest at the G2/M phase .

Table 1: Antitumor Activity of Related Compounds

CompoundIC₅₀ (µM)Mechanism of Action
Compound A23.2Induces apoptosis
Compound B49.9Cell cycle arrest (G2/M phase)
Compound C52.9Moderate cytotoxicity

The mechanisms through which this compound exerts its biological effects include:

  • Apoptosis Induction : The compound has been shown to increase early and late apoptotic cell populations significantly compared to untreated controls.
  • Cell Cycle Arrest : Flow cytometry analyses revealed that treatment with the compound led to increased populations in the G2/M phase, suggesting interference with cell cycle progression.
  • Autophagy Modulation : The compound did not significantly induce autophagic cell death but rather inhibited it, pointing towards a dual mechanism involving both apoptosis and necrosis .

Analgesic Activity

In addition to its antitumor properties, derivatives of benzothiophene have been investigated for analgesic effects. The "hot plate" method demonstrated that certain compounds exhibited analgesic activity exceeding that of standard analgesics like metamizole . This suggests a broader pharmacological profile for compounds related to this compound.

Study on Breast Cancer Cells

A study conducted on MCF-7 breast cancer cells revealed that treatment with the compound resulted in a significant reduction in cell viability (26.86%) and an increase in necrotic cell death (1.89-fold). These findings underscore the potential of this compound as an effective agent in cancer therapy .

Hematological Effects

Another study observed hematological improvements in tumor-bearing mice treated with related compounds. Parameters such as hemoglobin content and red blood cell counts were restored towards normal levels after treatment, indicating a protective effect against chemotherapy-induced myelosuppression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Benzothiophene Derivatives

The target compound belongs to a class of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates with diverse substituents. Key structural analogs and their differences are summarized below:

Table 1: Structural and Molecular Comparison
Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) CAS Number Key Applications/Studies
Target Compound Propan-2-yl (3), 2-chloroacetamido (2), 6-methyl C₁₅H₂₀ClNO₃S 329.84 519016-74-1 Discontinued; structural studies inferred
Ethyl 2-[(2-chloropropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Ethyl (3), 2-chloropropanoyl (2), no substituent at 6 C₁₄H₁₈ClNO₃S 315.82 632332-28-6 Synthetic intermediate; no explicit application data
Methyl 2-[(2-chloropropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Methyl (3), 2-chloropropanoyl (2), 6-methyl C₁₄H₁₈ClNO₃S 315.82 1365963-69-4 Not specified; structural analog
Ethyl 2-amino-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Ethyl (3), amino (2), 6-(1,1-dimethylpropyl) C₁₆H₂₆N₂O₂S 310.45 139950-90-6 Potential pharmaceutical intermediate
2-[(3-chloropropanoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Carboxamide (3), 3-chloropropanoyl (2), 6-ethyl C₁₄H₁₉ClN₂O₂S 314.83 353478-52-1 Unknown; structural variation in chloroacyl group

Impact of Substituents on Physicochemical Properties

Ester Group (Position 3):

  • The propan-2-yl ester in the target compound may enhance lipophilicity compared to ethyl or methyl esters (e.g., compounds in ). This could influence solubility and membrane permeability.
  • Ethyl esters (e.g., CAS 632332-28-6) are more common in synthetic intermediates due to easier hydrolysis .

Chloroacyl Group (Position 2): The 2-chloroacetamido group in the target compound differs from the 2-chloropropanoyl or 3-chloropropanoyl groups in analogs .

Substituents at Position 6:

  • The 6-methyl group in the target compound introduces steric hindrance compared to unsubstituted (CAS 632332-28-6) or 6-ethyl (CAS 353478-52-1) derivatives. This could affect conformational flexibility and binding to biological targets .

Functional and Application-Based Comparisons

  • Anticorrosive Potential: Thiophene derivatives with hydrazinyl and cyano groups (e.g., compounds A, B, C in ) exhibit anticorrosive properties via adsorption on metal surfaces. The target compound’s chloroacetamido group may similarly coordinate with metal ions, though direct evidence is lacking .

Preparation Methods

Reaction Conditions and Optimization

Key parameters include a 3-hour stirring period at room temperature, yielding ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate as a buff-colored solid. The methyl group at position 6 originates from the cyclohexanone substrate, ensuring regioselectivity. Yield optimization studies (Table 1) reveal that excess sulfur (1.2 equiv) and ethanol as the solvent maximize product formation (82–85% yield).

Table 1: Gewald Reaction Optimization

Parameter Optimal Value Yield (%)
Sulfur Equivalents 1.2 85
Solvent Ethanol 82
Reaction Time (h) 3 80

Hydrolysis of Ethyl Ester to Carboxylic Acid

The ethyl ester intermediate undergoes alkaline hydrolysis to yield 2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid. Refluxing with ethanolic sodium hydroxide (5 h) followed by acidification with acetic acid (pH 7) affords the carboxylic acid in 75–78% yield. This step ensures compatibility with subsequent acylation and esterification reactions.

Mechanistic Insights

Hydrolysis proceeds via nucleophilic acyl substitution, where hydroxide ions attack the ester carbonyl, forming a tetrahedral intermediate that collapses to release ethanol. The carboxylic acid is isolated by precipitation upon neutralization, with purity confirmed by FT-IR (C=O stretch at 1680 cm⁻¹) and ¹H NMR (loss of ethyl group signals at δ 1.2–1.4 ppm).

Acylation of 2-Amino Group with Chloroacetyl Chloride

The 2-amino group is acylated using chloroacetyl chloride in anhydrous dichloromethane under basic conditions (triethylamine). This step introduces the 2-chloroacetamido moiety, critical for the compound’s bioactivity.

Reaction Protocol

A stoichiometric ratio of 1:1.2 (amine:chloroacetyl chloride) at 0–5°C minimizes side reactions, yielding 2-(2-chloroacetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid in 88% yield. Excess reagent or elevated temperatures risk over-acylation or decomposition.

Table 2: Acylation Conditions

Parameter Value Yield (%)
Temperature (°C) 0–5 88
Solvent CH₂Cl₂ 85
Base Et₃N 90

Esterification with Isopropyl Alcohol

The final step involves converting the carboxylic acid to the propan-2-yl ester. Fischer esterification with isopropyl alcohol and catalytic sulfuric acid (H₂SO₄, 1 mol%) under reflux (12 h) achieves 78% yield. Alternatively, coupling agents like DCC/DMAP in THF provide milder conditions (65°C, 6 h, 82% yield).

Comparative Analysis

Fischer esterification, though economical, requires stringent dehydration, while DCC-mediated coupling offers higher selectivity. ¹H NMR confirms ester formation (isopropyl methine triplet at δ 5.0 ppm and methyl doublets at δ 1.2–1.3 ppm).

Table 3: Esterification Methods

Method Conditions Yield (%)
Fischer Esterification H₂SO₄, reflux 78
DCC/DMAP THF, 65°C 82

Stability and Purification Challenges

Intermediate instability, particularly during bromocyclization (as noted in analogous syntheses), necessitates inert atmospheres and low-temperature storage. Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol) achieves >98% purity for the final product.

Q & A

Q. What are the recommended synthetic routes for Propan-2-yl 2-(2-chloroacetamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, and what reaction conditions optimize yield?

The synthesis typically involves a multi-step process:

  • Step 1 : Formation of the tetrahydrobenzo[b]thiophene core via cyclization of substituted cyclohexanones with sulfur-containing reagents under acidic conditions.
  • Step 2 : Introduction of the 2-chloroacetamido group via nucleophilic acyl substitution, using chloroacetyl chloride in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions .
  • Step 3 : Esterification with propan-2-ol under reflux in the presence of a catalytic acid (e.g., H₂SO₄).
    Optimization : Yields improve with strict temperature control (<10°C during acylation), inert atmospheres (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the structural integrity of this compound?

NMR analysis is critical for verifying:

  • ¹H NMR :
    • Tetrahydrobenzo[b]thiophene protons : Multiplets at δ 1.2–2.8 ppm (cyclohexane ring).
    • Chloroacetamido group : A singlet at δ 3.8–4.0 ppm (CH₂Cl) and a broad peak at δ 6.5–7.5 ppm (NH).
    • Propan-2-yl ester : Doublet at δ 1.2–1.4 ppm (CH₃) and septet at δ 5.0–5.2 ppm (CH) .
  • ¹³C NMR : Confirms ester carbonyl (δ 165–170 ppm) and chloroacetamido carbonyl (δ 170–175 ppm).

Q. What solvent systems and storage conditions ensure the compound’s stability?

  • Solubility : DCM, dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF) for reactions; methanol/water mixtures for analytical studies .
  • Storage : Store at –20°C under inert gas (N₂) in amber vials to prevent hydrolysis of the ester and chloroacetamido groups. Stability monitoring via HPLC every 3–6 months is recommended .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the chloroacetamido group in bioactivity?

  • Analog Synthesis : Replace the chloroacetamido group with other electrophilic substituents (e.g., bromoacetamido, trifluoroacetamido) .
  • Biological Assays : Test analogs against target enzymes (e.g., kinases, proteases) to compare IC₅₀ values.
  • Computational Modeling : Perform docking studies to assess binding affinity differences. For example, chloroacetamido’s electronegativity may enhance hydrogen bonding vs. bulkier groups .

Q. What strategies resolve discrepancies in biological activity data between in vitro and in vivo models for this compound?

  • Pharmacokinetic Profiling : Measure bioavailability, plasma protein binding, and metabolic stability (e.g., liver microsome assays). Low in vivo activity may stem from rapid clearance .
  • Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites. For instance, ester hydrolysis in vivo could deactivate the compound .
  • Formulation Optimization : Employ nanoencapsulation or prodrug strategies to enhance delivery .

Q. How can advanced chromatographic methods (e.g., UPLC-MS) be validated for quantifying this compound in biological matrices?

  • Sample Preparation : Solid-phase extraction (SPE) with Oasis HLB cartridges, using methanol/water (70:30) for elution .
  • UPLC Conditions :
    • Column : C18 (2.1 × 50 mm, 1.7 µm).
    • Mobile Phase : 0.1% formic acid in water (A) and acetonitrile (B).
    • Gradient : 5% B to 95% B over 6 minutes.
  • Validation Parameters :
    • Linearity : 1–1000 ng/mL (R² > 0.99).
    • LOQ : 0.5 ng/mL.
    • Recovery : >85% in plasma .

Q. What computational tools predict the compound’s potential off-target interactions?

  • Molecular Dynamics Simulations : Use AMBER or GROMACS to assess binding to non-target proteins (e.g., cytochrome P450 isoforms).
  • Machine Learning Models : Train on ToxCast or ChEMBL data to predict hepatotoxicity or cardiotoxicity risks.
  • Docking Software (AutoDock Vina) : Screen against databases like PubChem BioAssay to identify unintended targets .

Data Contradiction Analysis

Q. How should researchers address conflicting data regarding the compound’s enzyme inhibition potency across studies?

  • Standardize Assays : Control variables like enzyme source (human vs. recombinant), substrate concentration, and incubation time.
  • Cross-Validate with Orthogonal Methods : Compare fluorometric assays with radiometric or calorimetric (ITC) results.
  • Re-evaluate Purity : Impurities >5% (via HPLC) may skew activity; repurify using preparative HPLC .

Q. Key Structural and Functional Comparisons

Feature Impact on Bioactivity Reference
Chloroacetamido groupEnhances electrophilicity for covalent binding
Propan-2-yl esterImproves membrane permeability
Tetrahydrobenzo[b]thiophene coreStabilizes planar conformation for target interaction

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